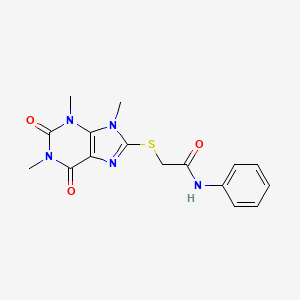

N-phenyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-phenyl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-9-11(22)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYDHGJXUAWFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-phenyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure allows for various biological activities that are currently under investigation. This article summarizes the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 447.51 g/mol. The compound contains a purine derivative linked to a phenyl group and a thioacetamide moiety.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties . It has been shown to enhance the efficacy of antibiotics against certain bacterial strains. For example, in vitro assays indicated that it could potentiate the effects of bleomycin on Escherichia coli cultures, suggesting a synergistic action that could be exploited in therapeutic applications.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor . It was found to inhibit several key enzymes involved in metabolic pathways. The compound's mechanism involves binding to the active site of these enzymes, thereby reducing their activity and altering metabolic processes .

Cytotoxicity and Anticancer Potential

The compound has shown promise in anticancer research . In cell line studies, it exhibited cytotoxic effects on various cancer cell types. The IC50 values obtained from these studies indicate that at certain concentrations, the compound effectively induces apoptosis in cancer cells while sparing normal cells.

Study 1: Synergistic Effects with Antibiotics

A study conducted by researchers at Virginia Commonwealth University explored the synergistic effects of this compound with bleomycin against E. coli. The results showed a significant reduction in bacterial viability when treated with both agents compared to either agent alone .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against human monoamine oxidase B (hMAO-B). The results indicated competitive inhibition with an IC50 value of approximately 50 μM. This suggests potential applications in treating neurological disorders where MAO-B plays a critical role .

Comparative Analysis of Biological Activity

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-phenyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide exhibit anticancer properties. The purine derivative's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis. For instance, research has shown that purine derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Purinergic signaling plays a crucial role in the regulation of inflammation. Compounds that modulate this pathway can potentially reduce inflammation-related diseases . N-phenyl derivatives have shown promise in reducing inflammatory markers in vitro and in vivo.

Biochemical Applications

2.1 Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can be beneficial in controlling metabolic disorders and cancer progression .

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | Inhibition Potency (IC50) | Reference |

|---|---|---|

| Adenosine deaminase | 50 µM | |

| Xanthine oxidase | 30 µM | |

| Dipeptidyl peptidase IV | 25 µM |

Medicinal Chemistry Applications

3.1 Drug Development

The unique structural features of N-phenyl derivatives make them suitable candidates for drug development. Their ability to cross biological membranes efficiently allows them to be explored as drug leads for various therapeutic areas including oncology and immunology .

3.2 Synthesis of Novel Compounds

N-phenyl derivatives serve as building blocks for synthesizing more complex molecules with enhanced biological activities. The modification of the purine scaffold allows chemists to tailor compounds for specific therapeutic targets .

Case Studies

4.1 Case Study: Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, N-phenyl derivatives were tested against various cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

4.2 Case Study: Inflammation Model

Another study evaluated the anti-inflammatory effects of N-phenyl derivatives using a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Insights :

- Fluorine Substitution (e.g., 2,4-difluorophenyl in ): Increases metabolic stability and membrane permeability.

- Methoxy Groups (e.g., 3,4-dimethoxyphenyl in ): Improve aqueous solubility but may reduce CNS penetration due to polarity.

- Phenethyl vs. Phenyl : Phenethyl derivatives (e.g., ) show enhanced neuroprotective effects, likely due to improved pharmacokinetics.

Key Findings :

- MAO-B Inhibition : Compound 5 in demonstrates the highest MAO-B inhibitory activity (28%), critical for neurodegenerative disease treatment.

- Neuroprotection : Phenethyl derivatives () exhibit superior neuroprotective effects, likely due to enhanced CNS uptake.

- Toxicity : Most analogs show low toxicity, making them viable candidates for further development .

Q & A

Q. What are the recommended synthetic routes for N-phenyl-2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne intermediates under copper catalysis. A typical procedure involves:

- Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., propargyl ethers) in a solvent system like tert-butanol-water (3:1).

- Using Cu(OAc)₂ (10 mol%) as a catalyst at room temperature for 6–8 hours .

- Purification via recrystallization (ethanol) or column chromatography to isolate the product.

- Reaction progress is monitored by TLC (hexane:ethyl acetate, 8:2) .

Q. How can researchers confirm the structural identity of this compound?

Key characterization techniques include:

- IR spectroscopy : Identify functional groups like –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and C–O (1254–1275 cm⁻¹) .

- NMR spectroscopy :

- ¹H NMR: Peaks at δ 5.38–5.48 ppm (CH₂ groups), aromatic protons (δ 7.20–8.61 ppm), and triazole protons (δ 8.36–8.40 ppm) .

- ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 120–142 ppm), and triazole carbons (δ 142–153 ppm) .

- HRMS : Validate molecular weight (e.g., [M + H]⁺ calculated 404.1359 vs. observed 404.1348) .

Q. What functional groups in this compound influence its reactivity?

The thioether (–S–) and acetamide (–NHCO–) groups are critical:

- The thioether enhances nucleophilic substitution potential, while the acetamide participates in hydrogen bonding and enzyme interactions .

- Substituents on the purine core (e.g., methyl groups at positions 1,3,9) modulate steric effects and solubility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization requires:

- Temperature control : Avoid thermal degradation of sensitive groups (e.g., nitro or thioether moieties) by maintaining reactions at ≤50°C .

- Catalyst screening : Test alternative catalysts (e.g., CuI or Pd-based systems) for regioselective cycloaddition .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while mixed solvents (e.g., CH₃CN/H₂O) enhance reaction efficiency .

Q. What mechanisms explain its potential biological activity?

While specific targets are under investigation, analogous compounds suggest:

- Enzyme inhibition : The purine-dione core may bind ATP-binding pockets (e.g., kinases) via hydrogen bonding with C=O and NH groups .

- Receptor modulation : The thioether-acetamide scaffold mimics endogenous ligands (e.g., cysteine derivatives), enabling interactions with G-protein-coupled receptors .

- Methodological recommendation: Perform in vitro kinase assays or molecular docking studies to validate target interactions .

Q. How should researchers address contradictions in spectral data during characterization?

Common discrepancies and solutions:

- Split NMR peaks : May arise from rotamers or impurities. Use high-field NMR (≥400 MHz) and deuterated solvents (DMSO-d₆) to improve resolution .

- Unexpected HRMS adducts : Filter samples through silica gel or employ ESI-MS in negative-ion mode to reduce sodium/potassium adduct interference .

- IR band shifts : Compare with computational spectra (DFT) to confirm assignments .

Q. What strategies ensure compound stability during storage?

Q. How can computational methods aid in studying this compound?

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps, MESP maps) to identify reactive sites .

- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase using software like AutoDock Vina .

- MD simulations : Assess solvation effects and conformational stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.